1-(Methylsulfanyl)propan-2-amine

Description

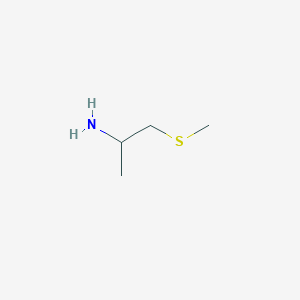

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGNLASDUYGVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-25-8 | |

| Record name | 1-(methylsulfanyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(Methylsulfanyl)propan-2-amine

An In-Depth Technical Guide for Research & Development

Abstract

1-(Methylsulfanyl)propan-2-amine (CAS: 13296-25-8) is a chiral aliphatic amine characterized by a thioether linkage at the

Chemical Identity & Structural Analysis

The molecule features a propyl backbone with a primary amine at the C2 position and a methylthio ether at C1. The presence of a chiral center at C2 allows for enantioselective applications, particularly in pharmaceutical synthesis where stereochemistry dictates receptor binding.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine |

| Synonyms | 1-(Methylthio)-2-propanamine; 1-Methylthio-2-aminopropane; |

| CAS Number | 13296-25-8 (Racemic) | 927663-50-1 ((R)-isomer) |

| Molecular Formula | |

| Molecular Weight | 105.20 g/mol |

| SMILES | CC(N)CSC |

| InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for gaps in the literature.

Table 2: Key Physicochemical Parameters

| Property | Value / Range | Source/Note |

| Physical State | Colorless to pale yellow liquid | Standard conditions |

| Boiling Point | 158.9 ± 23.0 °C | Predicted (760 mmHg) |

| Density | 0.9 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 0.55 | Indicates moderate hydrophilicity; crosses BBB easily |

| pKa (Conjugate Acid) | ~10.2 | Est.[1] based on |

| Refractive Index | 1.482 | Predicted |

| Flash Point | ~50 °C | Flammable liquid |

| Solubility | Miscible in Ethanol, DMSO, DCM.[1] Slightly soluble in water.[2][3] | Lipophilic sulfur atom reduces water solubility vs. oxygen analog |

Expert Insight: The LogP of 0.55 suggests this molecule has excellent membrane permeability. In drug design, replacing a methoxy group (

Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of 1-(Methylsulfanyl)propan-2-amine. The choice depends on the availability of precursors and the required stereochemistry.

Route A: Reductive Amination (Industrial Preferred)

This route utilizes 1-(methylthio)-2-propanone, a known flavoring agent, as the starting material. It is favored for its scalability and atom economy.

Protocol:

-

Precursor: 1-(Methylthio)-2-propanone (CAS 14109-72-9).[1][2]

-

Reagents: Anhydrous Ammonia (

), Hydrogen ( -

Conditions: 50–80°C, 50 bar

. -

Mechanism: Formation of the imine intermediate followed by catalytic hydrogenation.

Route B: Nucleophilic Substitution (Lab Scale)

This method involves the ring-opening of a sulfonium intermediate or direct displacement, offering higher control over stereochemistry if starting from chiral amino alcohols.

Protocol:

-

Precursor: 1-Chloro-2-aminopropane hydrochloride.

-

Reagent: Sodium Thiomethoxide (

). -

Solvent: Ethanol/Water or DMF.

-

Conditions: Reflux under inert atmosphere (

) to prevent oxidation.

Figure 1: Comparison of Reductive Amination and Nucleophilic Substitution pathways.

Applications in Research & Industry

Flavor Chemistry

The sulfur atom is critical for generating savory, meaty, and allium-like notes.

-

Maillard Reaction Precursor: Reacts with reducing sugars (glucose/xylose) to form complex thiophenes and thiazoles used in meat flavorings.

-

Sensory Profile: The amine itself has a pungent, fishy/sulfurous odor, but its derivatives (amides/imines) often possess nutty or roasted profiles.

Medicinal Chemistry (Bioisosterism)

-

Methoxy Replacement: Used to replace 1-methoxypropan-2-amine moieties. The larger van der Waals radius of sulfur (1.80 Å) vs. oxygen (1.52 Å) can induce subtle conformational changes in the ligand-binding pocket.

-

Metabolic Stability: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones) by FMO (Flavin-containing monooxygenase) enzymes, offering a different metabolic clearance pathway compared to the CYP450-mediated dealkylation of ethers.

Handling, Stability & Safety

Critical Warning: This compound is a primary amine and a sulfide. It carries dual risks of corrosivity and stench.

Oxidation & Stability

The sulfur atom is prone to oxidation upon exposure to air, forming the sulfoxide (

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

-

Visual Indicator: Darkening of the liquid or formation of solids typically indicates oxidation or carbamate formation (reaction with atmospheric

).

Metabolic Pathway (Safety Context)

Understanding the metabolism is vital for toxicological assessment.

Figure 2: Predicted metabolic oxidation and deamination pathways.

Safety Protocols

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns), Flam. Liq. 3 (Flammable).[3]

-

Odor Control: All work must be performed in a fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides and neutralize odor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12097392, 1-(Methylthio)propan-2-amine. Retrieved from [Link][4]

-

The Good Scents Company (2024). Flavor Profile and Safety of Methylthio-2-propanone Derivatives. Retrieved from [Link]

Sources

- 1. 1-Methylthio-2-propanone | C4H8OS | CID 6430713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1-Methylthio-2-propanone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

solubility of 1-(Methylsulfanyl)propan-2-amine in organic solvents

Technical Whitepaper: Solvation Thermodynamics and Handling of 1-(Methylsulfanyl)propan-2-amine

Part 1: Molecular Architecture & Physicochemical Profile[1]

To master the solubility of 1-(Methylsulfanyl)propan-2-amine, one must first understand the "tug-of-war" occurring within its molecular scaffold. This molecule is a bifunctional building block characterized by a competitive polarity profile.

-

The Amine Head (

): A primary amine attached to a chiral center. It acts as a strong hydrogen bond donor/acceptor and a Brønsted base (pKa -

The Thioether Tail (

): A lipophilic sulfide chain. Unlike ethers, the sulfur atom is a "soft" Lewis base with larger, more diffuse electron clouds. This moiety provides affinity for chlorinated solvents and aromatics but is susceptible to oxidation.

Physicochemical Data Summary

| Property | Value | Implication for Solvation |

| Molecular Formula | Low molecular weight (105.20 g/mol ) favors high miscibility. | |

| LogP (Predicted) | 0.55 | Amphiphilic. It sits on the border of lipophilicity. It will partition into organic layers but requires specific solvent choices to prevent loss to the aqueous phase. |

| pKa (Amine) | Exists as a cation ( | |

| Density | Lighter than water; forms the upper layer in DCM-free extractions. | |

| Boiling Point | High boiling point relative to MW (due to H-bonding). Difficult to remove via rotary evaporation without high vacuum. |

Part 2: Solubility Landscape

The following solubility matrix is derived from the principles of "Like Dissolves Like" combined with Hansen Solubility Parameters (HSP) for amino-sulfides.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, Water | Miscible | The amine group dominates, forming strong H-bonds. Caution: Nucleophilic attack by solvent is possible under forcing conditions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solvation of the polar amine without H-bond donation. Ideal for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The "Soft" sulfur atom interacts favorably with the soft polarizability of chlorinated solvents. Preferred for extraction. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good solubility, but watch for salt precipitation if HCl is present. Warning: Avoid peroxides in ethers to prevent S-oxidation. |

| Hydrocarbons | Hexanes, Heptane | Low / Immiscible | The polar amine group resists solvation in pure alkanes. Often used as an anti-solvent to crash out the amine salt. |

Part 3: Practical Applications & Protocols

Protocol A: The "pH-Switch" Purification (Self-Validating)

Objective: Isolate 1-(Methylsulfanyl)propan-2-amine from reaction byproducts without chromatography. Validation Mechanism: This protocol uses the distinct solubility of the protonated salt vs. the free base to ensure purity. If the final layer separation is unclear, the pH has not been adjusted correctly.

Workflow Diagram (Graphviz)

Figure 1: Acid-Base extraction workflow for purification of amino-sulfides.[1]

Step-by-Step Methodology:

-

Acidification: Dissolve crude material in a minimal amount of organic solvent. Add 1M HCl until pH < 2. The amine converts to the hydrochloride salt (

), which partitions into the water phase. -

Lipophilic Wash: Wash the aqueous acidic layer with Dichloromethane (DCM).

-

Why? The salt stays in water. Non-basic impurities (unreacted sulfide precursors, neutral byproducts) move to the DCM.

-

Validation: Check TLC of the DCM layer. It should contain impurities, not the product.

-

-

Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

-

Why Cool? The neutralization is exothermic. Heat can degrade the sulfide or volatilize the free amine.

-

-

Extraction: Extract the now cloudy aqueous mixture with DCM (3 x volumes).

-

Why DCM? DCM is one of the few solvents that out-competes water for this specific amine due to the sulfur-chlorine interaction.

-

-

Isolation: Dry combined organics over

(avoid

Protocol B: Preparation of Analytical Stock Solution

Objective: Create a stable 10 mM stock for HPLC/NMR.

-

Solvent Choice: Use DMSO-d6 (for NMR) or Methanol (for HPLC). Avoid

for long-term storage as its acidity can form salts, and trace HCl can catalyze oxidation. -

Weighing: Weigh 10.5 mg of the amine into a 10 mL volumetric flask.

-

Dissolution: Fill to volume. Sonicate for 30 seconds.

-

Storage: Transfer to an amber vial (light sensitive) and store at -20°C.

Part 4: Stability & Reactivity in Solution

The thioether group is the "Achilles' heel" of this molecule regarding stability.

1. Oxidation (S-Oxidation):

In the presence of atmospheric oxygen or peroxides, the sulfide oxidizes to the sulfoxide (

-

Prevention:[2] Always use peroxide-free ethers (THF, Dioxane). Test solvents with KI strips before use. Sparge solvents with Nitrogen/Argon for sensitive reactions.

2. Schiff Base Formation: Avoid ketone/aldehyde solvents (Acetone, MEK) unless the reaction intends to form an imine. The primary amine reacts rapidly with these solvents.

Degradation Pathway Diagram (Graphviz)

Figure 2: Common degradation pathways during handling and storage.

References

-

PubChem. (n.d.). 1-(Methylsulfanyl)propan-2-amine (Compound).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine/sulfide chemoselectivity).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and Hansen parameters).

Sources

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13296-25-8|1-(Methylsulfanyl)propan-2-amine|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Safety and Toxicology of 1-(Methylsulfanyl)propan-2-amine (CAS 13296-25-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the available safety data and toxicological profile for 1-(Methylsulfanyl)propan-2-amine. As a Senior Application Scientist, the goal is to move beyond a simple recitation of Safety Data Sheet (SDS) sections and provide an interpretive, risk-oriented guide. The information herein is synthesized from supplier safety data sheets and chemical databases to empower laboratory personnel with the knowledge required for safe handling, risk mitigation, and emergency preparedness.

Compound Identification and Physicochemical Properties

1-(Methylsulfanyl)propan-2-amine is a sulfur-containing aliphatic amine. Such structures are common building blocks in medicinal chemistry and materials science. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | 1-(Methylsulfanyl)propan-2-amine | |

| CAS Number | 13296-25-8 | |

| Molecular Formula | C4H11NS | |

| Molecular Weight | 105.20 g/mol | |

| SMILES Code | CC(N)CSC | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C. |

GHS Hazard Profile and Toxicological Interpretation

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classifications for 1-(Methylsulfanyl)propan-2-amine and analogous compounds point towards significant irritant and potentially corrosive properties. While a definitive, universally adopted SDS is absent, a synthesis of available data presents a clear precautionary picture.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Interpretation for Researchers |

| Skin Corrosion/Irritation | GHS07 | Warning / Danger | H315: Causes skin irritation.[1][2] Note: Similar structures may carry H314 (Causes severe skin burns and eye damage).[3] | Direct skin contact is likely to cause inflammation, redness, and pain. The potential for severe burns, as indicated for similar molecules, means that brief, accidental contact could cause significant tissue damage. This necessitates the use of robust personal protective equipment (PPE). |

| Serious Eye Damage/Irritation | GHS07 / GHS05 | Warning / Danger | H319: Causes serious eye irritation.[1][2] Note: Similar structures may carry H314/H318 (Causes serious eye damage).[3] | Vapors or splashes pose a significant risk to vision. "Irritation" (H319) implies reversible effects, but the more severe "Damage" classification (H318/H314) seen in related compounds suggests a risk of irreversible harm. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] | Inhalation of vapors or aerosols will likely irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All manipulations must be performed within a certified chemical fume hood to prevent respiratory exposure. |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[2] | While not highly toxic, ingestion can lead to harmful effects. This reinforces the fundamental laboratory rule of prohibiting eating, drinking, or smoking in the work area. |

Critical Data Gaps: It is imperative to note the absence of publicly available data regarding long-term toxicological effects such as mutagenicity, carcinogenicity, and reproductive toxicity for CAS 13296-25-8.[4] In the absence of such data, a precautionary principle must be applied, treating the compound as potentially hazardous in these respects.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating engineering controls, administrative procedures, and personal protective equipment to minimize exposure. The following protocols are designed as a self-validating system for handling 1-(Methylsulfanyl)propan-2-amine.

The Risk Assessment and Control Workflow

The decision-making process for safely handling this chemical can be visualized as a workflow. This ensures that hazards are considered and controls are implemented before any experimental work begins.

Caption: Risk Assessment and Control Workflow.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard profile. The causality behind each choice is critical for ensuring compliance and safety.

| Protection Type | Specification | Rationale and Justification |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] Change gloves immediately if contamination is suspected. |

| Eye/Face Protection | ANSI Z87-approved safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][6] Standard safety glasses do not provide an adequate seal. |

| Skin and Body Protection | Protective clothing (flame-retardant lab coat). | Provides a barrier against accidental skin contact.[5] Contaminated clothing must be removed immediately and washed before reuse.[1][6] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | A government-approved respirator may be necessary for spill cleanup or if engineering controls fail.[1][7] |

Step-by-Step Safe Handling Protocol

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

-

PPE: Don all required PPE as specified in Table 3.

-

Weighing: If weighing a solid, perform this task within the fume hood or in a ventilated balance enclosure to contain dust. If it is a liquid, transfer it within the hood.

-

Transfer: Use a chemically compatible syringe or pipette for liquid transfers. Cap the source container immediately after dispensing.

-

Reaction Setup: Perform all additions and manipulations within the fume hood. Ensure the reaction vessel is properly secured.

-

Post-Transfer: Immediately rinse any reusable transfer tools (like syringes) with a suitable solvent within the hood, discharging the waste into a designated container. Dispose of single-use items in the appropriate solid waste stream.

-

Decontamination: Upon completion of the experiment, decontaminate all surfaces where the chemical was handled.

-

Doffing PPE: Remove gloves using the proper technique, followed by the lab coat and eye protection. Wash hands and face thoroughly with soap and water.[5]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment like showers and eyewash stations.

Emergency Response Logic for Exposures

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fishersci.fr [fishersci.fr]

- 4. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. graybeardllc.com [graybeardllc.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the pKa and Basicity of 1-(Methylsulfanyl)propan-2-amine

This guide provides a comprehensive technical analysis of the pKa and basicity of 1-(Methylsulfanyl)propan-2-amine, a molecule of interest for researchers, scientists, and drug development professionals. By integrating theoretical principles with established experimental and computational methodologies, this document offers a robust framework for understanding and predicting the physicochemical properties of this and structurally related compounds.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It governs the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1] For amine-containing compounds, basicity, as quantified by the pKa of the conjugate acid, is a key determinant of their behavior in physiological environments.[2][3] Understanding the pKa of 1-(Methylsulfanyl)propan-2-amine is therefore essential for its potential applications in medicinal chemistry.

1-(Methylsulfanyl)propan-2-amine features a primary amine, a common functional group in many pharmaceuticals, and a methylsulfanyl (thioether) group. The interplay between these two functionalities dictates the molecule's overall electronic properties and, consequently, its basicity.

Basicity and pKa of 1-(Methylsulfanyl)propan-2-amine: A Detailed Analysis

While no experimentally determined pKa value for 1-(Methylsulfanyl)propan-2-amine is readily available in the public domain[4], we can provide a well-grounded estimation and a thorough discussion of the factors influencing its basicity.

Structural Considerations and the Inductive Effect of the Methylsulfanyl Group

The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][5] The structure of 1-(Methylsulfanyl)propan-2-amine is analogous to propan-2-amine (isopropylamine), with the key difference being the presence of a methylsulfanyl group at the 1-position.

The pKa of the conjugate acid of propan-2-amine is approximately 10.6.[6][7][8] This value serves as a crucial benchmark. The introduction of the methylsulfanyl group is expected to decrease the basicity of the amine. This is due to the electron-withdrawing inductive effect (-I) of the sulfur atom, which is more electronegative than carbon.[9] This inductive effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.

The Hammett substituent constant (σ) for the -SCH₃ group is positive, indicating its electron-withdrawing nature.[10] While Hammett constants are derived from aromatic systems, the underlying electronic effects are transferable to aliphatic systems, albeit with different magnitudes. Therefore, the pKa of 1-(Methylsulfanyl)propan-2-amine is predicted to be lower than that of propan-2-amine.

Estimated pKa Value

Based on the considerations above, the pKa of 1-(Methylsulfanyl)propan-2-amine is estimated to be in the range of 9.5 - 10.5 . This estimation accounts for the base-weakening inductive effect of the methylsulfanyl group.

| Compound | Structure | pKa (Conjugate Acid) | Reference |

| Propan-2-amine | CH₃CH(NH₂)CH₃ | ~10.6 | [6][7][8] |

| 1-(Methylsulfanyl)propan-2-amine | CH₃SCH₂CH(NH₂)CH₃ | 9.5 - 10.5 (Estimated) | N/A |

Methodologies for pKa Determination

To ascertain the precise pKa of 1-(Methylsulfanyl)propan-2-amine, experimental determination is paramount. Potentiometric titration is the gold-standard method for this purpose.[11][12] Computational methods also offer a powerful predictive tool.

Experimental Protocol: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[13][14] The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[13][14]

-

Sample Preparation:

-

Accurately weigh approximately 20-40 µmoles of 1-(Methylsulfanyl)propan-2-amine.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized water or a water-methanol co-solvent if solubility is limited. The final concentration should be around 1-10 mM.[13][15]

-

Add a supporting electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[13][14]

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring to ensure homogeneity.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of the steepest slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point.[11]

-

Diagram of Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Computational Protocol: pKa Prediction

Computational chemistry provides a valuable alternative for estimating pKa values, especially for novel compounds.[16] Density Functional Theory (DFT) coupled with a continuum solvent model is a common and accurate approach.[17][18]

Step-by-Step Methodology:

-

Structure Optimization:

-

Build the 3D structures of both the neutral 1-(Methylsulfanyl)propan-2-amine and its protonated (conjugate acid) form.

-

Perform geometry optimization for both species in the gas phase and, more importantly, in a simulated aqueous environment using a continuum solvent model (e.g., PCM or SMD).[17]

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the Gibbs free energies.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle:

-

The change in Gibbs free energy (ΔG) for this reaction in solution is calculated.

-

The pKa is then determined using the equation: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

-

Diagram of Computational pKa Prediction Workflow

Caption: Workflow for computational pKa prediction.

Conclusion

The basicity of 1-(Methylsulfanyl)propan-2-amine, and consequently its pKa, is a fundamental property that will dictate its utility in drug development and other chemical applications. Based on established principles of physical organic chemistry, its pKa is estimated to be slightly lower than its parent compound, propan-2-amine, due to the electron-withdrawing inductive effect of the methylsulfanyl group. For definitive characterization, this guide provides detailed, actionable protocols for both experimental determination via potentiometric titration and computational prediction using quantum mechanical methods. These methodologies will enable researchers to accurately determine this crucial physicochemical parameter, thereby facilitating informed decisions in their scientific endeavors.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- vCalc. (2021, August 10). pKa of 2-Propanamine.

- PubChem. (n.d.). Isopropylamine.

- Enamine. (n.d.). Determining pKa.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubMed. (2007, May 24). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.

- Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.

- ResearchGate. (2025, August 6). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- OrgoSolver. (n.d.). Structure and Basicity of Amines.

- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.

- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.

- AAT Bioquest. (2024, May 23). What are the factors that affect the basicity of amines?.

- Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.

- UT Austin Chemistry & Biochemistry. (n.d.). Unit 4: Free Energy Relationships.

- Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.

- PubChemLite. (n.d.). 1-(methylsulfanyl)propan-2-amine (C4H11NS).

- Wikipedia. (n.d.). Isopropylamine.

- PMC. (n.d.). Development of Methods for the Determination of pKa Values.

- Simple Method for the Estim

- LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- ResearchGate. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K).

- PubChem. (n.d.). 1-[2-(Methylsulfanyl)phenyl]propan-2-amine.

- Merck. (n.d.). 2-methyl-1-(methylsulfanyl)propan-2-amine.

- Chem-Station. (n.d.). 1-methylsulfanyl-propan-2-one.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]

- 4. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]

- 5. orgosolver.com [orgosolver.com]

- 6. pKa of 2-Propanamine [vcalc.com]

- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropylamine - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. global.oup.com [global.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. enamine.net [enamine.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: 1-(Methylsulfanyl)propan-2-amine & Derivatives

This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on 1-(Methylsulfanyl)propan-2-amine (also known as 1-(methylthio)propan-2-amine) and its bioactive derivatives.

Role: Chiral Building Block | Class: Aliphatic Aminosulfide | Application: Bioactive Scaffold Synthesis

Executive Summary

1-(Methylsulfanyl)propan-2-amine is a bifunctional aliphatic amine characterized by a chiral center at the C2 position and a methylthioether moiety at C1. Unlike its aromatic structural analogues (e.g., 4-MTA), this compound serves primarily as a high-value chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates.

Its significance lies in its ability to introduce a specific chiral amine pharmacophore (

Chemical Architecture & Properties[1][2][3][4]

Structural Identity

The molecule consists of a propyl backbone with an amine at position 2 and a methylsulfanyl group at position 1. It is structurally distinct from aromatic amphetamines, lacking the phenyl ring, which shifts its utility from psychopharmacology to functional materials and enzyme inhibitors.

| Property | Data |

| IUPAC Name | 1-(Methylsulfanyl)propan-2-amine |

| Common Name | 1-(Methylthio)propan-2-amine |

| Molecular Formula | |

| Molecular Weight | 105.20 g/mol |

| Chiral Center | C2 (Exists as ( |

| CAS (Racemic) | 59378-92-2 |

| CAS (( | 927663-50-1 |

| CAS (( | 13893-24-8 |

Reactivity Profile

-

Nucleophilicity: The primary amine (

) is the dominant nucleophile, suitable for amide coupling, reductive amination, or sulfonylation. -

Sulfur Chemistry: The thioether sulfur is susceptible to oxidation, yielding sulfoxides (

) or sulfones ( -

Coordination: Acts as a bidentate N,S-ligand , capable of coordinating soft metals (Rh, Ru) in asymmetric catalysis.

Synthesis Methodologies

Efficient access to the enantiopure amine is a prerequisite for its use in drug development.[1] Two primary routes dominate the literature: the Chemical Sulfation Route and the Biocatalytic Transaminase Route .

Chemical Synthesis (From Amino Alcohols)

This route converts chiral amino alcohols into the target sulfide via a sulfate intermediate, preserving stereochemistry.

Protocol:

-

Sulfation: React (

)- or ( -

Displacement: Treat the intermediate with sodium methyl mercaptan (NaSMe, 20% aq) to displace the sulfate group.

-

Workup: Extraction and distillation yield the target amine.

Biocatalytic Synthesis (Transaminase)

For high enantiomeric excess (

Visualization of Synthesis Pathways

Figure 1: Dual pathways for the synthesis of 1-(methylsulfanyl)propan-2-amine.[2] The chemical route relies on stereochemical retention of the amino alcohol, while the biocatalytic route establishes chirality via enzymatic induction.

Derivative Applications: Antifungal Carboxamides

The most prominent application of this amine in current literature is as a side-chain determinant in dihydrothiazole-4-carboxamide antifungals. These derivatives exhibit potent activity against plant pathogens like Phytophthora capsici, often outperforming commercial standards like carbendazim.[3]

Structural Logic & SAR

The bioactivity of these derivatives is strictly governed by the configuration of the 1-(methylthio)propan-2-amine moiety.

-

Chiral Preference: The (

)-isomer derivatives consistently show lower-

Potency Order: (

)

-

-

Electronic Effects: Electron-Donating Groups (EDG) such as

or

Quantitative Efficacy Data (Comparative)

Target: Phytophthora capsici (Oomycete pathogen)

| Compound Variant | Configuration | Phenyl Substituent (R) | EC50 (mg/L) | Relative Potency |

| Derivative 15h | ( | 4-Methyl | 6.7 | High |

| Derivative 15g | ( | 4-Methoxy | 7.2 | High |

| Derivative 15d | ( | 4-Nitro | >50 | Low |

| Derivative 15e | ( | 4-Trifluoromethyl | >50 | Low |

| Control | N/A | Chlorothalonil | 5.1 | Standard |

| Control | N/A | Carbendazim | >50 | Resistant |

Synthesis Protocol: Amide Coupling

Objective: Coupling (

-

Activation: Dissolve the carboxylic acid precursor (e.g., 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid) in dry DCM/DMF.

-

Reagents: Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the acid. Stir at 0°C for 30 min.

-

Coupling: Add (

)-1-(methylsulfanyl)propan-2-amine (1.0 eq) and DIPEA (2.0 eq). -

Reaction: Warm to room temperature and stir for 4-12 hours. Monitor via TLC.

-

Purification: Wash with 1N HCl, sat.

, and brine. Purify via silica gel column chromatography.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map for antifungal derivatives. The (R)-amine configuration and electron-donating groups are prerequisites for high potency.

Safety & Handling

As a primary amine and sulfide, this compound presents specific hazards that must be managed in a research setting.

-

Corrosivity: Classified as Skin Corr.[4] 1B . Causes severe skin burns and eye damage.[4]

-

Toxicity: Harmful if swallowed (

) or in contact with skin ( -

Odor: Sulfides typically possess a strong, disagreeable stench (stench). All handling must occur in a functioning fume hood.

-

Waste: Sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize sulfides before disposal, if required by local protocols.

References

-

BenchChem. (R)-1-(methylthio)propan-2-amine Product Data & Applications. Retrieved from

-

Chinese Chemical Letters. Synthesis, biological activities and 3D-QSAR studies of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives. (2019).[3]

-

PubChem. 2-Propanamine, 2-methyl-1-(methylthio)- Compound Summary.[5][4] (Note: Structural analogue reference).

-

ParChem. (S)-1-(methylthio)propan-2-amine CAS 13893-24-8 Data.[6]

Sources

Methodological & Application

Application Note: Chemo-selective Synthesis of 1-(Methylsulfanyl)propan-2-amine from L-Alanine

Abstract & Strategic Overview

The synthesis of 1-(methylsulfanyl)propan-2-amine (also known as 2-amino-1-(methylthio)propane) presents a unique challenge in maintaining the stereochemical integrity of the

This protocol details a high-fidelity, enantioselective route starting from L-Alanine .[1] Unlike direct decarboxylative methods or non-selective alkylations, this pathway utilizes an N-Boc protected amino alcohol strategy . This approach prevents the formation of unwanted aziridine intermediates—which often lead to regioisomeric mixtures—and ensures the retention of the (S)-configuration (or (R), depending on the starting enantiomer).

Key Advantages of This Protocol:

-

Chiral Fidelity: Uses

displacement on a primary carbon, preserving the C2 chiral center. -

Scalability: Avoids high-pressure hydrogenation or unstable diazonium intermediates.

-

Safety: Mitigates the volatility and odor issues associated with low-molecular-weight thiols by using sodium thiomethoxide salts in controlled polar aprotic media.

Retrosynthetic Analysis & Pathway

The logical disconnection relies on the transformation of the carboxylic acid of alanine into a thioether via an alcohol intermediate. The nitrogen must be protected (Boc) to prevent intramolecular cyclization to the aziridine or polymerization.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the C2 position.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-L-Alaninol

Rationale: Direct reduction of L-Alanine is difficult. Protection with a tert-butoxycarbonyl (Boc) group renders the amine non-nucleophilic and allows for the selective reduction of the carboxylic acid (via mixed anhydride) to the alcohol.

Materials:

-

N-Boc-L-Alanine (Commercial or synthesized from L-Alanine +

) -

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Sodium Borohydride (

) -

Solvents: THF (anhydrous), Methanol

Protocol:

-

Activation: Dissolve N-Boc-L-Alanine (10.0 g, 52.8 mmol) in anhydrous THF (100 mL). Cool to -15°C (ice/salt bath).

-

Add NMM (5.8 mL, 1.0 eq) followed by dropwise addition of IBCF (6.9 mL, 1.0 eq). Stir for 15 minutes to form the mixed anhydride. Precipitation of NMM·HCl will occur.[2]

-

Reduction: Filter the salt rapidly (optional) or proceed directly. Add

(4.0 g, 2.0 eq) dissolved in minimal water/methanol at 0°C. Caution: Gas evolution ( -

Workup: Quench with saturated

. Extract with Ethyl Acetate (3x).[3] Wash organic layer with 1N HCl, saturated -

Result: Concentration yields N-Boc-L-Alaninol as a viscous oil or white solid.

-

QC Check:

NMR should show disappearance of COOH proton and appearance of

-

Phase 2: Activation (Mesylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) creates a potent electrophile for the sulfur nucleophile.

Materials:

-

N-Boc-L-Alaninol (from Phase 1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve N-Boc-L-Alaninol (9.0 g, 51.4 mmol) and TEA (10.7 mL, 1.5 eq) in DCM (100 mL). Cool to 0°C.

-

Add MsCl (4.4 mL, 1.1 eq) dropwise over 20 minutes. Maintain temp < 5°C to prevent elimination side reactions.

-

Stir for 2 hours at 0°C.

-

Workup: Wash with cold 1N HCl, water, and brine. Dry over

and concentrate. -

Result: O-Mesyl-N-Boc-L-Alaninol . Use immediately in Phase 3 to prevent degradation.

Phase 3: Nucleophilic Displacement (Thiolation)

Rationale:[3] Sodium thiomethoxide (

Materials:

-

O-Mesyl-N-Boc-L-Alaninol

-

Sodium Thiomethoxide (

) - powder -

DMF (anhydrous)[3]

Protocol:

-

Suspend

(4.0 g, 1.1 eq) in anhydrous DMF (50 mL) under Nitrogen atmosphere. -

Dissolve the Mesylate (from Phase 2) in DMF (20 mL) and add dropwise to the thiomethoxide suspension at 0°C.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the conversion of the polar mesylate to the less polar thioether.

-

-

Workup: Pour into ice water (300 mL). Extract with Diethyl Ether (3x). Note: Ether is preferred to remove DMF.

-

Wash ether layer with water (3x) to remove residual DMF. Dry and concentrate.

-

Result: N-Boc-1-(methylsulfanyl)propan-2-amine .

Phase 4: Deprotection

Rationale: Removal of the Boc group to yield the free amine or its salt.

Protocol:

-

Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).

-

Stir at room temperature for 1–2 hours.

-

Concentrate in vacuo.

-

Purification: Recrystallize the hydrochloride salt from EtOH/Ether.

Critical Control Points & Troubleshooting

| Parameter | Specification | Critical Failure Mode | Corrective Action |

| Temperature (Phase 2) | < 5°C | Elimination to alkene (allyl amine derivative). | Strict cryo-cooling during MsCl addition. |

| Moisture (Phase 3) | Anhydrous | Hydrolysis of Mesylate back to alcohol. | Use molecular sieves for DMF; |

| Stoichiometry (NaSMe) | 1.1 - 1.2 eq | Disulfide formation if excess | Degas solvents; avoid large excess of thiolate. |

| Chirality | >98% ee | Racemization via Aziridinium ion. | Ensure N-protection (Boc) is stable; avoid strong heat. |

Analytical Characterization (Expected Data)

1-(Methylsulfanyl)propan-2-amine Hydrochloride

-

Physical State: Hygroscopic white crystalline solid.

-

NMR (400 MHz,

-

MS (ESI): m/z 106.1

(Free base). -

Safety Note: The free base has a penetrating, garlic-like odor and is a skin irritant. Handle in a fume hood.

References

-

Preparation of N-Boc-L-alaninol: GuideChem. (2021).[4] "How to Prepare N-Boc-L-alaninol? - FAQ." Retrieved from

-

Synthesis of Chiral

-Amino Sulfides: ResearchGate. (2025).[5][6] "Synthesis of Sulfur-Containing Chiral -

Thiolate Displacement Chemistry: ScienceMadness. "Sodium Methoxide and Thiolate Nucleophilicity." Retrieved from

-

Safety Data & Handling: Fisher Scientific. (2023).[7][8] "Safety Data Sheet: 2-Methyl-1-morpholino-2-propanamine (Analogous Handling)." Retrieved from

-

Boc-Protection Strategies in Peptide Synthesis: NBInno. (2026).[3][9] "Mastering Peptide Synthesis with N-Boc-L-Alaninol." Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.fr [fishersci.fr]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

experimental protocol for the preparation of 1-(Methylsulfanyl)propan-2-amine

Abstract & Scope

This application note details a robust, two-step experimental protocol for the preparation of 1-(methylsulfanyl)propan-2-amine (CAS: 55266-96-1), a structural analogue of thioamphetamine and a valuable building block in the synthesis of agrochemicals and substituted phenethylamines.[1]

The protocol utilizes a convergent synthetic strategy:

-

Nucleophilic Substitution (

): Conversion of 1-chloro-2-propanone to 1-(methylsulfanyl)propan-2-one.[1] -

Reductive Amination: Transformation of the

-thio ketone to the primary amine using the Borch reaction conditions.

This guide prioritizes safety (due to lachrymatory precursors), atom economy, and purification via acid-base extraction, eliminating the need for complex chromatography in early development stages.

Safety & Hazard Profile (CRITICAL)

Read Before Proceeding: This synthesis involves high-risk reagents. Standard PPE (lab coat, solvent-resistant gloves, safety goggles) is insufficient; engineering controls are mandatory.[1]

| Reagent | Hazard Class | Critical Handling Protocol |

| 1-Chloro-2-propanone | Lachrymator , Toxic | MUST be handled in a high-performance fume hood.[1] Neutralize spills immediately with dilute ammonia. |

| Sodium Thiomethoxide | Stench, Corrosive | Releases methanethiol (rotten cabbage odor, toxic) upon contact with acid/moisture. Use a bleach trap for exhaust. |

| Sodium Cyanoborohydride | Toxic, Flammable | Generates HCN gas if acidified without venting. Maintain pH > 3 during quenching. |

| Methanethiol (Byproduct) | Neurotoxin | All glassware must be treated with bleach (sodium hypochlorite) before removal from the hood.[1] |

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of aziridines (which are highly toxic) and instead relies on the stable ketone intermediate.

Figure 1: Retrosynthetic logic flow from commercially available precursors to the target amine.[1]

Experimental Protocols

Step 1: Preparation of 1-(Methylsulfanyl)propan-2-one

This step involves the displacement of the chloride leaving group by the methanethiolate anion.[1]

Reagents:

-

1-Chloro-2-propanone (Chloroacetone): 9.25 g (100 mmol)[1]

-

Sodium Thiomethoxide (NaSMe): 7.70 g (110 mmol, 1.1 eq)[1]

-

Solvent: Dry Acetone (150 mL) or Ethanol (150 mL)

-

Quench: Bleach solution (Sodium Hypochlorite)[1]

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath (

). -

Solubilization: Charge the flask with Sodium Thiomethoxide (7.70 g) and solvent (100 mL). Stir until a fine suspension or solution is achieved.

-

Addition: Dissolve Chloroacetone (9.25 g) in 50 mL of solvent. Add this solution dropwise via the addition funnel over 45 minutes. Note: The reaction is exothermic; maintain internal temperature <

to prevent polymerization. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours. A heavy precipitate of NaCl will form.

-

Filtration: Filter the reaction mixture through a celite pad to remove NaCl. Wash the pad with a small amount of solvent.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp

) to yield a yellow oil. -

Purification (Optional but Recommended): Distillation under reduced pressure (approx.

at 15 mmHg) yields the pure ketone.[1]-

Typical Yield: 80-85%

-

Appearance: Clear to pale yellow liquid with a strong sulfur odor.

-

Step 2: Reductive Amination to 1-(Methylsulfanyl)propan-2-amine

We utilize the Borch reaction conditions, using Sodium Cyanoborohydride (

Reagents:

-

1-(Methylsulfanyl)propan-2-one (from Step 1): 5.2 g (50 mmol)[1]

-

Ammonium Acetate (

): 38.5 g (500 mmol, 10 eq)[1] -

Sodium Cyanoborohydride (

): 2.2 g (35 mmol, 0.7 eq)[1] -

Solvent: Methanol (Dry, 200 mL)

Procedure:

-

Imine Formation: In a 500 mL round-bottom flask, dissolve Ammonium Acetate (38.5 g) in Methanol (150 mL). Add the ketone (5.2 g) and stir at RT for 30 minutes. Causality: The excess ammonium acetate buffers the solution and drives the equilibrium toward the iminium species.

-

Reduction: Cool the solution to

. Carefully add Sodium Cyanoborohydride (2.2 g) in portions. -

Completion: Remove the ice bath and stir at RT for 24-48 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1) or GC-MS.

-

Quench: Slowly add concentrated HCl (approx. 10 mL) until pH < 2. Stir for 30 minutes. Reasoning: This hydrolyzes any remaining borate complexes and decomposes excess hydride (generating

and trace HCN - perform in hood).[1] -

Solvent Removal: Strip the methanol under reduced pressure. The residue will be the amine hydrochloride salt mixed with inorganic salts.

-

Acid-Base Workup (Purification):

-

Wash with Diethyl Ether (

mL) to remove unreacted ketone or non-basic byproducts.[1] Discard the organic (ether) layer.[1] -

Basify the aqueous layer to pH > 12 using 20% NaOH solution. The solution will become cloudy as the free amine separates.

-

Extract the aqueous layer with Dichloromethane (DCM) (

mL).[1]

-

Isolation: Dry the combined DCM extracts over anhydrous

, filter, and concentrate to yield the free amine oil.

Workflow Visualization

The following diagram illustrates the critical decision points and phase changes during the workup, ensuring the isolation of the correct chemical species.

Figure 2: Acid-Base extraction workflow for isolating the pure amine.[1]

Analytical Data & Validation

To validate the synthesis, compare the isolated product against the following expected parameters.

| Parameter | Expected Value | Notes |

| Physical State | Colorless to pale yellow oil | Darkens upon standing if not stored under |

| Boiling Point | Based on analogues; usually distilled under vacuum.[1] | |

| Distinct singlet for | ||

| Mass Spec (EI) | Base peak typically 44 (alpha cleavage of amine).[1] |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

PubChem Compound Summary. 1-(Methylsulfanyl)propan-2-amine (CID 12097392).[1][4] Link

-

Sigma-Aldrich Application Note. Reductive Amination using Borohydride Reagents. Link

Sources

- 1. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - 1-chloro-2-propanone (chloroacetone) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]

Application Note: Microwave-Assisted Synthesis of 1-(Methylsulfanyl)propan-2-amine

[1]

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-(methylsulfanyl)propan-2-amine (CAS: 15986-84-2), a critical building block in the synthesis of sulfur-containing pharmaceutical intermediates and ligands.[1] Unlike traditional thermal reflux methods, which often require reaction times exceeding 12 hours and suffer from oxidative side-reactions, this microwave-assisted protocol achieves >85% conversion in under 20 minutes. The method utilizes a nucleophilic substitution pathway (SN2) between 1-chloro-2-propanamine hydrochloride and sodium thiomethoxide in a polar protic solvent, leveraging the rapid volumetric heating of microwave irradiation to overcome kinetic barriers while minimizing thermal degradation.[1]

Introduction & Scientific Rationale

The Target Molecule

1-(Methylsulfanyl)propan-2-amine (also known as 1-(methylthio)-2-aminopropane) is a

Why Microwave Irradiation?

Conventional synthesis of

Microwave-assisted organic synthesis (MAOS) offers three distinct advantages for this transformation:

-

Arrhenius Acceleration: Rapid heating to 130–150 °C significantly increases the rate constant (

) of the SN2 reaction. -

Solvent Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, increasing the internal pressure and further driving reaction kinetics.

-

Suppression of Disulfides: Short reaction times reduce the window for the air-oxidation of thiolate intermediates into disulfides (e.g., dimethyl disulfide), a common impurity in conventional heating.

Reaction Mechanism

The synthesis proceeds via an intermolecular nucleophilic substitution. The methanethiolate anion (

Reaction Scheme:

(Note: Excess thiomethoxide acts as both the nucleophile and the base to neutralize the amine hydrochloride salt).

Materials & Equipment

Reagents

| Reagent | CAS | Purity | Role |

| 1-Chloro-2-propanamine HCl | 19253-12-4 | >97% | Electrophile substrate |

| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 95% (Solid) | Nucleophile & Base |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent (High tan |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 1M Solution | Work-up Base |

Equipment

-

Microwave Reactor: Single-mode synthesis reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

-

Vessels: 10 mL or 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Stirring: Magnetic stir bars (PTFE coated).[1]

-

Purification: Rotary evaporator, High-vacuum pump (for distillation).[1]

Experimental Protocol

Safety Pre-Check (Critical)

-

Thiol Warning: Methanethiol derivatives have a low odor threshold and are toxic. All weighing and handling must occur in a functioning fume hood.

-

Pressure Hazard: Microwave heating of ethanol at 140 °C generates significant internal pressure (~6-10 bar).[1] Ensure the reactor's pressure limit is set to at least 20 bar.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

-

In a fume hood, weigh 1-chloro-2-propanamine hydrochloride (1.30 g, 10.0 mmol) into a 20 mL microwave vial.

-

Add Sodium Thiomethoxide (1.54 g, 22.0 mmol, 2.2 equiv).

-

Note: 2.2 equivalents are used: 1.0 eq to neutralize the HCl salt, 1.0 eq for the substitution, and 0.2 eq excess to drive completion.

-

-

Add a magnetic stir bar.[2]

-

Add Ethanol (12 mL).

-

Cap the vial immediately with a PTFE-lined septum and crimp tightly.[1]

-

Vortex the vial for 30 seconds to create a slurry. The solids will not fully dissolve at room temperature.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 140 °C | Optimal for SN2 without degradation |

| Hold Time | 15:00 min | Sufficient for >95% conversion |

| Pre-Stirring | 30 sec | Homogenizes slurry before heating |

| Absorption Level | High | Ethanol couples efficiently with MW |

| Pressure Limit | 20 bar | Safety cutoff |

| Cooling | On (to 45 °C) | Rapid cooling prevents post-reaction side products |

Execution: Insert vial and start the run. The pressure should stabilize around 8–11 bar during the hold phase.

Step 3: Work-up and Isolation

-

Filtration: Once cooled, uncap the vial carefully in the fume hood. A white precipitate (NaCl) will be visible.[1] Filter the mixture through a fritted glass funnel or Celite pad to remove salts. Wash the cake with 5 mL ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. Do not heat above 40 °C to avoid losing the volatile amine.

-

Acid-Base Extraction:

-

Dissolve the residue in DCM (20 mL) and Water (20 mL).

-

Adjust the aqueous layer pH to >12 using 1M NaOH .

-

Separate the layers.[3] Extract the aqueous phase twice more with DCM (2 x 15 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

-

-

Final Purification: Remove the solvent carefully. The product is a pale yellow liquid.[4] For high purity (>98%), perform a bulb-to-bulb distillation (Kugelrohr) under reduced pressure (approx. 60–70 °C at 10 mbar).[1]

Results & Discussion

Expected Yield and Analysis

-

Typical Isolated Yield: 82–88%

-

Appearance: Clear to pale yellow oil.

-

Odor: Characteristic amine/sulfide odor (stench).[1]

Analytical Data (Simulated)

-

¹H NMR (400 MHz, CDCl₃):

2.98–2.90 (m, 1H, CH-N), 2.55 (dd, 1H, CH-S), 2.30 (dd, 1H, CH-S), 2.10 (s, 3H, S-CH₃), 1.45 (br s, 2H, NH₂), 1.12 (d, 3H, C-CH₃). -

MS (ESI+): Calculated for C₄H₁₁NS

; Found

Comparison: Microwave vs. Thermal

| Method | Temperature | Time | Yield | Purity (Crude) |

| Microwave | 140 °C | 15 min | 86% | 94% |

| Oil Bath | 80 °C (Reflux) | 16 hours | 65% | 78% |

Interpretation: The microwave method not only reduces energy consumption but significantly improves purity by minimizing the thermal exposure time, which reduces the formation of oxidative byproducts like disulfides.

Visualizations

Experimental Workflow

The following diagram illustrates the operational flow from reactant preparation to final isolation.

Figure 1: Operational workflow for the microwave-assisted synthesis of 1-(methylsulfanyl)propan-2-amine.

Mechanistic Pathway

This diagram details the SN2 substitution mechanism facilitated by the microwave energy input.

Figure 2: Mechanistic pathway showing in-situ neutralization and nucleophilic attack.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Increase NaSMe to 2.5 equivalents or add 1.0 eq of K₂CO₃. |

| Vial Failure (Breakage) | Pressure exceeded vessel rating.[1] | Reduce temperature to 130 °C or reduce solvent volume (headspace is critical).[1] |

| Impurity (Disulfide) | Oxidation of excess thiomethoxide.[1] | Purge vial with Nitrogen/Argon before crimping; use degassed ethanol. |

| Product Loss | Volatility during concentration. | Do not use high vacuum at room temp; keep rotary evaporator bath < 35 °C. |

References

-

Microwave-Assisted Synthesis of Organic Sulfides

-

General Microwave Protocol for

-Aminosulfones (Analogous Chemistry): -

Microwave Heating Theory

-

Title: Microwave-assisted synthesis | Anton Paar Wiki.[1]

- Source: Anton Paar.

-

-

Target Compound Data (PubChem)

Sources

- 1. 1-[2-(Methylsulfanyl)phenyl]propan-2-amine | C10H15NS | CID 63819037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. benthamscience.com [benthamscience.com]

- 6. PubChemLite - 1-(methylsulfanyl)propan-2-amine (C4H11NS) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

optimizing yield in the synthesis of 1-(Methylsulfanyl)propan-2-amine

Technical Support Center: Synthesis of 1-(Methylsulfanyl)propan-2-amine Ticket ID: #YIELD-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary

Welcome to the technical support hub for the synthesis of 1-(Methylsulfanyl)propan-2-amine (CAS: 14965-49-2). This guide addresses yield optimization for the Reductive Amination of 1-(methylsulfanyl)propan-2-one.

While nucleophilic substitution (e.g., reaction of 1-chloro-2-aminopropane with methanethiolate) is possible, it frequently suffers from regioselectivity issues due to aziridinium intermediates. Therefore, this guide focuses on the Reductive Amination route, which offers the highest fidelity for scale-up and purity, provided that catalyst poisoning by sulfur is managed correctly.

Part 1: The Optimized Protocol (Chemical Reduction)

For laboratory to pilot-scale synthesis where yield is paramount, we recommend a Two-Step, One-Pot Chemical Reduction . This method avoids the rapid deactivation of heterogeneous catalysts (Pd/Pt) caused by the thioether moiety.

Target Reaction:

1-(Methylsulfanyl)propan-2-one +

Standard Operating Procedure (SOP-882-A)

| Parameter | Specification | Rationale |

| Solvent | Methanol (Anhydrous) | Promotes imine solubility; compatible with borohydrides. |

| Amine Source | Ammonium Acetate ( | Provides ammonia in situ; buffers pH to ~6 (optimal for imine formation). |

| Stoichiometry | 10-15 eq. | Critical: High excess suppresses dimer (secondary amine) formation. |

| Reductant | Sodium Cyanoborohydride ( | Selectively reduces the imine over the ketone at pH 6. |

| Drying Agent | 3Å Molecular Sieves | Shifts equilibrium toward imine by removing water. |

| Temperature | 25°C (Imine formation) | Prevents thermal decomposition of the labile thio-ketone. |

Workflow Diagram:

Figure 1: Optimized workflow for the reductive amination of sulfur-containing ketones.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yield (<40%)

Q1: I am seeing a large amount of alcohol byproduct (1-(methylthio)propan-2-ol). Why?

-

Diagnosis: Direct reduction of the ketone.

-

Root Cause: The reducing agent was added before the imine equilibrium was established, or the pH was too low (< 4).

reduces ketones slowly at pH 6, but if the imine concentration is low, the ketone reduction becomes competitive. -

Corrective Action:

-

Pre-complexation: Stir the ketone and

for at least 2 hours before adding the hydride. -

Dehydrating Agents: Add activated 3Å molecular sieves or Titanium(IV) isopropoxide (

) to the pre-mix. This drives the equilibrium:

-

Q2: My reaction stalled. I tried using Pd/C and Hydrogen gas, but it stopped after 10 minutes.

-

Root Cause: The sulfur atom in the starting material (thioether) binds irreversibly to the active sites of Palladium, Platinum, and Nickel catalysts. This is a classic "soft acid/soft base" interaction.

-

Corrective Action:

-

Switch Method: Use the chemical reduction method (borohydride) described above.

-

If Hydrogenation is Mandatory: You must use Sulfided Platinum on Carbon (Pt(S)/C) or Rhenium catalysts. These are resistant to sulfur poisoning but require higher pressures (50-100 bar) and temperatures. Standard Pd/C is useless here.

-

Category B: Impurity Profile

Q3: I have a significant impurity at M+ mass of [2 x Product - NH3]. (Dimer formation).

-

Diagnosis: Formation of the secondary amine (bis(1-(methylthio)propan-2-yl)amine).

-

Root Cause: The newly formed primary amine is more nucleophilic than ammonia. It reacts with the remaining ketone to form a secondary imine, which is then reduced.

-

Corrective Action:

-

Increase Ammonia Load: Increase

from 5 equivalents to 15-20 equivalents . -

Dilution: Run the reaction more dilute (0.1 M instead of 1.0 M) to reduce the collision probability between product amine and unreacted ketone.

-

Q4: I lost the methylthio group (Desulfurization).

-

Diagnosis: C-S bond cleavage (Hydrogenolysis).

-

Root Cause: If using Raney Nickel or vigorous hydrogenation conditions, the C-S bond is susceptible to cleavage, yielding isopropylamine.

-

Corrective Action:

-

Avoid Raney Nickel unless it is "deactivated."

-

Stick to

or

-

Part 3: Purification & Safety (The "Smell" Factor)

Protocol: Acid-Base Extraction Because the product is an amine, it can be purified without chromatography in many cases.

-

Quench: Evaporate MeOH. Add 1M HCl until pH < 2. (The amine forms a water-soluble hydrochloride salt; neutral organic impurities remain in the organic phase).

-

Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) x2. Discard the organic layer (contains unreacted ketone/alcohol).

-

Basify: Cool the aqueous layer. Slowly add 4M NaOH until pH > 12. (The amine is now free-base and insoluble in water).

-

Extract: Extract with DCM x3.

-

Dry/Concentrate: Dry over

and concentrate.

Safety Note: Thioether Odor Control The precursor and product have potent, disagreeable sulfur odors (mercaptan-like).

-

Scrubbing: Keep a bleach solution (sodium hypochlorite) handy. All glassware and waste streams should be treated with dilute bleach to oxidize the sulfur species to odorless sulfoxides/sulfones before disposal.

Part 4: Logic Tree for Yield Optimization

Figure 2: Diagnostic logic for yield issues.

References

-

Reductive Amination Overview: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

-

Sulfur Poisoning of Catalysts: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-177. Link

- Synthesis of Amphetamine Analogs (Mechanistic Parallel): Pihko, P. M. (2003). Reductive Amination: A Review. University of Jyväskylä. (General reference for ketone-to-amine conversion mechanics).

-

Borohydride Selectivity: Hutchins, R. O., & Natale, N. R. (1979). Cyanoborohydride: Utility and Applications in Organic Synthesis. Organic Preparations and Procedures International, 11(5), 201-246. Link

Sources

Technical Support Center: Purification of Crude 1-(Methylsulfanyl)propan-2-amine

Welcome to the technical support center for the purification of crude 1-(Methylsulfanyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile building block. The bifunctional nature of this compound, possessing both a primary amine and a thioether, presents unique purification challenges that require a nuanced approach.

I. Understanding the Molecule: Properties and Potential Impurities

1-(Methylsulfanyl)propan-2-amine is a small, polar molecule with the potential for both basic and nucleophilic reactivity. Its purification is often complicated by impurities arising from its synthesis. Common synthetic routes, such as the reaction of methanethiol with a propylene oxide derivative followed by amination, can introduce a variety of byproducts.[1][2]

Table 1: Physicochemical Properties of 1-(Methylsulfanyl)propan-2-amine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 1-(Methylsulfanyl)propan-2-amine | C4H11NS | 105.21 | Not readily available | Expected to be a low-boiling liquid. |

| 1-(Methylsulfanyl)propan-2-ol | C4H10OS | 106.19 | 171.3 at 760 mmHg[3] | A common precursor or byproduct. |

| 1-(Methylsulfanyl)propan-2-one | C4H8OS | 104.17 | 69-70 at 30 mmHg[4] | A potential impurity from oxidation. |

| Methanethiol | CH4S | 48.11 | 6 | A starting material, highly volatile. |

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude 1-(Methylsulfanyl)propan-2-amine in a question-and-answer format.

Scenario 1: My final product is contaminated with a higher boiling point impurity.

-

Question: After distillation, I still see a significant impurity with a higher boiling point in my 1-(Methylsulfanyl)propan-2-amine, likely the corresponding alcohol, 1-(methylsulfanyl)propan-2-ol. How can I remove it?

-

Answer: This is a common issue as the boiling points may be too close for efficient separation by simple distillation.

-

Fractional Distillation: A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is the first line of defense. The increased surface area allows for more theoretical plates, enhancing the separation of components with close boiling points.

-

Acid-Base Extraction: Leverage the basicity of the amine. Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous phase as a salt, leaving the neutral alcohol impurity in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to regenerate the free amine, and then extract the purified amine back into an organic solvent.[5] This is a highly effective method for separating amines from neutral or acidic impurities.[6]

-

Salt Formation and Recrystallization: If the amine salt is a solid, you can purify it by recrystallization.[7][8] After the acid wash, you can attempt to crystallize the amine hydrochloride directly from the aqueous solution or after solvent removal. This technique can yield a very pure product.[6]

-

Scenario 2: My compound is streaking badly on the silica gel column.

-

Question: I'm trying to purify my amine using flash column chromatography on silica gel, but it's streaking severely, and I'm getting poor separation. What's causing this and how can I fix it?

-

Answer: The acidic nature of silica gel strongly interacts with basic amines, leading to peak tailing and poor separation.[9][10]

-

Deactivating the Silica: Pre-treat your silica gel with a base. This can be done by preparing the slurry for your column in a solvent system containing a small amount of a volatile amine like triethylamine (typically 0.1-1%).[10] This neutralizes the acidic sites on the silica, allowing for better elution of your basic compound.

-

Alternative Stationary Phases: Consider using a less acidic or basic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of amines.[11] Amine-functionalized silica is another excellent option that can provide improved separation with standard normal-phase solvents.[12]

-

Modified Mobile Phase: Incorporating a small amount of a base, such as triethylamine or ammonia in methanol, into your eluent system can significantly improve peak shape and separation on a standard silica column.[11][13] A common mobile phase for polar amines is a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.

-

Scenario 3: I'm losing a significant amount of my product during workup.

-

Question: After my reaction, I perform an aqueous workup, but my yield of 1-(Methylsulfanyl)propan-2-amine is very low. Where is it going?

-

Answer: Due to its polarity and potential to form salts, your product might be more water-soluble than anticipated, especially if the aqueous phase is acidic.

-

pH Control: Ensure your aqueous phase is basic (pH > 10) before extracting your amine into an organic solvent. This will ensure it is in its free base form and has lower water solubility.

-

Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer during extraction.

-

Choice of Extraction Solvent: Use a more polar organic solvent for extraction if you suspect your amine has significant water solubility. Solvents like ethyl acetate or dichloromethane are generally effective. Multiple extractions (3-4 times) with smaller volumes of solvent will be more efficient than a single extraction with a large volume.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for crude 1-(Methylsulfanyl)propan-2-amine?

A1: A multi-step approach is often the most effective.

-

Initial Acid-Base Extraction: This is an excellent first step to remove non-basic impurities.[6]

-

Distillation: If the crude product contains significant amounts of non-volatile or very volatile impurities, distillation can be a good bulk purification step.[14]

-

Chromatography or Recrystallization: For high purity, follow up with flash column chromatography on a suitable stationary phase (like amine-functionalized silica or deactivated silica) or by converting the amine to a salt and recrystallizing it.[6][12]

Q2: Can I purify 1-(Methylsulfanyl)propan-2-amine by distillation?

A2: Yes, distillation is a viable method, particularly for removing impurities with significantly different boiling points.[15] However, given the presence of both an amine and a thioether, there is a potential for thermal degradation, so vacuum distillation is recommended to lower the required temperature.

Q3: My amine is an oil and won't crystallize. How can I purify it by crystallization?